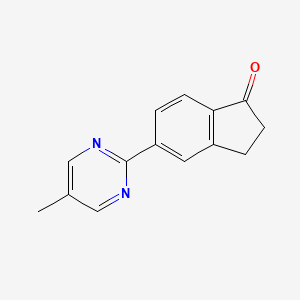

5-(5-Methylpyrimidin-2-yl)-indan-1-one

Description

5-(5-Methylpyrimidin-2-yl)-indan-1-one is a heterocyclic compound that features a pyrimidine ring fused to an indanone structure

Properties

IUPAC Name |

5-(5-methylpyrimidin-2-yl)-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-9-7-15-14(16-8-9)11-2-4-12-10(6-11)3-5-13(12)17/h2,4,6-8H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKURTAHPJAFHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)C2=CC3=C(C=C2)C(=O)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methylpyrimidin-2-yl)-indan-1-one typically involves the condensation of 5-methylpyrimidine with indanone under specific reaction conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the pyrimidine ring attaches to the indanone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(5-Methylpyrimidin-2-yl)-indan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

Medicinal Chemistry

1. Treatment of Metabolic Disorders

The compound has been investigated for its potential as a ghrelin receptor antagonist, which may be beneficial in treating conditions such as type 2 diabetes and obesity. Research indicates that compounds similar to 5-(5-Methylpyrimidin-2-yl)-indan-1-one can effectively reduce blood glucose levels and improve insulin sensitivity. For instance, a patent describes the synthesis of related compounds that act as ghrelin inverse agonists, targeting metabolic syndromes associated with obesity and diabetes-related co-morbidities .

2. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including those related to this compound. These compounds have demonstrated significant inhibitory effects on COX-2 activity, a key enzyme involved in inflammation. The structure-activity relationship (SAR) studies indicate that modifications to the pyrimidine ring can enhance anti-inflammatory effects, making these compounds candidates for further development in treating inflammatory diseases .

Drug Development

1. Synthesis and Structure-Activity Relationships

The synthesis of this compound and its derivatives has been explored through various synthetic routes. The resulting compounds have been evaluated for their biological activities, including their ability to inhibit specific enzymes or receptors involved in disease pathways. This research is crucial for developing new pharmaceuticals targeting metabolic disorders and inflammatory diseases .

2. Coordination Complexes in Cancer Treatment

There is emerging evidence that derivatives of this compound can form coordination complexes with metals, which may enhance their efficacy in cancer treatment. Studies suggest that these complexes can improve the bioavailability and selectivity of anticancer agents, providing a promising avenue for drug formulation .

Case Studies

Case Study 1: Ghrelin Receptor Antagonism

A study focused on the pharmacological effects of a series of pyrimidine-based compounds demonstrated significant reductions in weight gain and improved glucose tolerance in animal models. The results indicated that these compounds could serve as effective treatments for obesity-related metabolic disorders .

Case Study 2: Inhibition of Inflammatory Pathways

In vitro assays showed that specific derivatives of this compound exhibited potent inhibition of COX enzymes, leading to reduced inflammatory markers in treated cells. These findings support the potential use of such compounds in managing chronic inflammatory conditions .

Mechanism of Action

The mechanism by which 5-(5-Methylpyrimidin-2-yl)-indan-1-one exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

5-Methylpyrimidine: A simpler analog with similar reactivity but lacking the indanone moiety.

Indanone: The core structure without the pyrimidine ring, used in different synthetic applications.

Pyrimidine derivatives: Compounds like 5-nitropyrimidine-2,4-dione, which share the pyrimidine ring but have different substituents and properties.

Uniqueness

5-(5-Methylpyrimidin-2-yl)-indan-1-one is unique due to its combined indanone and pyrimidine structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its simpler analogs.

Biological Activity

5-(5-Methylpyrimidin-2-yl)-indan-1-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a pyrimidine ring fused to an indanone structure. The synthesis typically involves the condensation of 5-methylpyrimidine with indanone using bases like potassium carbonate in solvents such as dimethylformamide (DMF) under elevated temperatures.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial : Potential antibacterial and antifungal properties.

- Anti-inflammatory : Investigated for its ability to reduce inflammation.

- Anticancer : Explored for its effects on various cancer cell lines.

- Enzyme Inhibition : Acts as a potential inhibitor for specific enzymes involved in metabolic pathways.

The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets. It may inhibit enzymes by binding to their active sites, thus blocking substrate access and modulating cellular processes such as signal transduction and gene expression.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several derivatives, including this compound. The minimal inhibitory concentrations (MIC) were determined against various bacterial strains, revealing significant antibacterial activity. For instance, compounds similar to this compound demonstrated MIC values ranging from 26.3 to 378.5 µM against resistant strains like E. coli and Pseudomonas aeruginosa .

| Compound | MIC (µM) | Activity against |

|---|---|---|

| Compound A | 50 | E. coli |

| Compound B | 100 | S. aureus |

| This compound | TBD | TBD |

Anti-inflammatory Properties

Research has indicated that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases. In vitro studies showed a reduction in cytokine levels when treated with the compound, indicating its role as an anti-inflammatory agent .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism may involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics .

Toxicological Studies

Toxicity assessments have been conducted to determine the safety profile of this compound. In vivo studies revealed moderate toxicity levels, with LD50 values indicating a need for careful dosage considerations in therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.